![molecular formula C16H13N3OS B2651566 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 477544-72-2](/img/structure/B2651566.png)
2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
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Description
“2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic ring system containing nitrogen and sulfur atoms . Thiazole derivatives have been found to have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . Pyridine-substituted thiazole hybrids were synthesized using the precursor 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with various a-halogenated carbonyl compounds (namely, phenacyl bromides, ethyl bromoacetate, diethyl bromomalonate, and 3-chloropentane-2,4-dione) .Molecular Structure Analysis
The molecular structure of “2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide” can be characterized by NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry .Scientific Research Applications
- Thiazoles have been investigated for their antioxidant potential. Researchers have explored derivatives related to the thiazole scaffold to develop compounds with antioxidant activity. These molecules can help protect cells from oxidative stress and prevent damage caused by free radicals .
- Some synthesized thiazole compounds exhibit anti-inflammatory effects. For instance, two specific compounds demonstrated activity comparable to that of the standard drug ibuprofen .
- 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has been studied as a corrosion inhibitor for mild steel in acidic environments. Experimental results showed high inhibition efficiency, reaching up to 96.06% at a concentration of 0.2 mM .
- Certain thiazole derivatives, including our compound of interest, have been evaluated for their COX-1 inhibitory activity. While they exhibit weaker inhibition compared to standard drugs like indomethacin and diclofenac, they still contribute to our understanding of COX-related pathways .
- Researchers have synthesized thiazole derivatives and assessed their effects on tumor cell lines. Notably, some compounds demonstrated potent cytotoxicity against prostate cancer cells .
- Thiazoles are found in various biologically active compounds, including antimicrobial drugs like sulfathiazole and antifungal agents like Abafungin. These properties make them valuable in the fight against infections .
Antioxidant Properties
Anti-Inflammatory Activity
Corrosion Inhibition
COX-1 Inhibition
Antitumor and Cytotoxic Activity
Antimicrobial and Antifungal Properties
properties
IUPAC Name |
2-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(9-12-5-2-1-3-6-12)19-16-18-14(11-21-16)13-7-4-8-17-10-13/h1-8,10-11H,9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTTZNCIPLCHHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide |
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